For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure of Cupric Hydroxide (B78521)
This document provides a comprehensive technical overview of the crystal structure of cupric hydroxide, Cu(OH)₂. It details the crystallographic parameters, atomic coordination, and the experimental protocols used for its synthesis and analysis. This guide is intended to serve as a core reference for professionals in materials science, chemistry, and pharmacology who work with copper compounds.
Crystal Structure and Geometry
Cupric hydroxide, known in its mineral form as spertiniite, possesses a well-defined crystal structure that dictates its physical and chemical properties. Understanding this structure is crucial for applications ranging from catalyst design to the development of copper-based therapeutic agents.
Crystallographic System and Space Group
Cu(OH)₂ crystallizes in the orthorhombic system. While early analyses using X-ray powder data suggested a centrosymmetric space group (Cmcm), more detailed single-crystal X-ray diffraction studies have confirmed the correct space group to be the non-centrosymmetric Cmc2₁ (No. 36).[1][2][3] This distinction is critical as it accurately defines the coordination environment of the copper atom.
Atomic Coordination and Structural Motif
The crystal structure of cupric hydroxide is composed of corrugated two-dimensional sheets.[4][5][6] The fundamental building block is a copper(II) ion (Cu²⁺) coordinated by five oxygen atoms, forming a square pyramidal geometry.[4][5][7] This coordination can also be described as a strongly distorted octahedron with a (4+1+1) configuration, where there are four short equatorial bonds, one longer apical bond, and a sixth, much more distant oxygen atom.[2]
These CuO₅ square pyramids share edges to form chains that run along the[8] crystallographic direction.[2][3] These chains are further linked by sharing edges between apical and equatorial hydroxide ions, creating corrugated layers perpendicular to the b-axis.[2][6] The final three-dimensional structure is held together by hydrogen bonds that connect these layers.[2][3]
Quantitative Crystallographic Data
The precise determination of lattice parameters and interatomic distances is fundamental to understanding the material's behavior. The following tables summarize the key quantitative data derived from experimental studies.
Table 1: Crystal Lattice Parameters for Cupric Hydroxide
| Parameter | Value (Å) | Crystal System | Space Group | Source |
| a | 2.9471 (5) | Orthorhombic | Cmc2₁ | [1][2] |
| b | 10.593 (1) | Orthorhombic | Cmc2₁ | [1][2] |
| c | 5.2564 (7) | Orthorhombic | Cmc2₁ | [1][2] |
| Unit Cell Volume (V) | 164.1 (1) ų | Orthorhombic | Cmc2₁ | [2] |
Table 2: Selected Interatomic Distances and Hydrogen Bond Geometry
| Bond/Interaction | Atom Pair | Distance (Å) / Angle (°) | Description | Source |
| Cu-O Bond Lengths | Cu-O (equatorial) | 1.948 (3) | Part of the square planar base | [2][3] |
| Cu-O (equatorial) | 1.972 (3) | Part of the square planar base | [2][3] | |
| Cu-O (apical) | 2.356 (5) | Apical vertex of the square pyramid | [2][3] | |
| Cu-O (next nearest) | 2.915 (5) | Distant vertex in the (4+1+1) model | [2][3] | |
| O-H Bond Lengths | O-H | 0.98 | From one of two inequivalent sites | [5] |
| O-H | 0.99 | From the second inequivalent site | [5] | |
| Hydrogen Bond | O···O Distance | 2.904 (4) | Inter-layer hydrogen bond | [2][3] |
| H···O Distance | 1.92 (2) | Inter-layer hydrogen bond | [2][3] | |
| O-H···O Angle | 167 (2)° | Inter-layer hydrogen bond | [2][3] |
Experimental Protocols
The reliable analysis of Cu(OH)₂ requires reproducible synthesis methods and standardized characterization workflows.
Synthesis of Cupric Hydroxide Crystals
High-quality cupric hydroxide crystals suitable for single-crystal analysis can be prepared via a controlled precipitation reaction.
Objective: To synthesize Cu(OH)₂ crystals by carefully controlling the pH of a copper(II) salt solution.
Materials:
-
Copper(II) Nitrate (B79036) (Cu(NO₃)₂)
-
Aminoethanol (or another weak organic base)
-
Deionized Water
-
Beakers, magnetic stirrer, and pH meter
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of copper(II) nitrate. A concentration of approximately 2 mM is effective for forming nanostrands.[1] Using copper nitrate is advantageous as it helps avoid the precipitation of sparingly soluble basic copper salts that can occur with precursors like copper sulfate (B86663) or chloride.[1]
-
pH Adjustment: While stirring the copper nitrate solution, slowly add aminoethanol dropwise to gradually raise the pH.
-
Controlled Precipitation: Monitor the pH closely. The optimal range for the formation of well-defined Cu(OH)₂ nanostructures is between pH 6.0 and 6.2.[1] The slow increase in pH using a weak base promotes controlled crystal growth over rapid, amorphous precipitation.
-
Aging: Allow the resulting suspension to age for several days. This aging period enables the initially formed small particles to grow into longer, more crystalline structures.[1]
-
Isolation: Collect the pale blue precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with deionized water to remove any residual ions and dry under vacuum at a low temperature to prevent decomposition into copper(II) oxide (CuO).
A more common, rapid synthesis involves adding a strong base like sodium hydroxide (NaOH) to a copper(II) sulfate (CuSO₄) solution, which also yields a Cu(OH)₂ precipitate.[7][9]
Structural Analysis Workflow
The determination of the crystal structure is a multi-step process involving diffraction techniques.
1. Sample Preparation:
-
For Single-Crystal XRD: A suitable, defect-free single crystal is selected and mounted on a goniometer head.
-
For Powder XRD (PXRD): The synthesized material is finely ground to a homogenous powder to ensure random orientation of the crystallites.
2. Data Collection:
-
Single-Crystal X-ray Diffraction: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[2] The crystal is rotated, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded on a detector.
-
Neutron Diffraction: This technique is highly complementary to XRD, as it is particularly sensitive to the positions of light elements like hydrogen.[10] For a hydroxide, neutron diffraction provides the most accurate localization of the hydrogen atoms, which is critical for understanding the hydrogen bonding network.
3. Data Processing and Structure Solution:
-
The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the unique reflections.
-
The processed data is used to determine the unit cell parameters and the space group.
-
The structure is solved using methods like Patterson or direct methods to find the initial positions of the heavier atoms (Cu, O).
-
Difference Fourier maps are then used to locate the lighter hydrogen atoms.[2]
4. Structure Refinement:
-
The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic coordinates, site occupancies, and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
The final refined structure yields the precise bond lengths, bond angles, and other crystallographic parameters presented in the tables above.
Visualizations of Workflows and Structures
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in cupric hydroxide analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure of copper(II) hydroxide, Cu(OH)2 [inis.iaea.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mp-505105: Cu(HO)2 (orthorhombic, Cmc2_1, 36) [legacy.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Characterisation of Copper II Hydroxide Nano Particles - 2013-2014 - Nano Biomedicine and Engineering [nanobe.org]
- 9. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 10. Neutron Diffraction Study of Calcium Hydroxide | Semantic Scholar [semanticscholar.org]
